1-Pyrenol, 6-nitro-

Übersicht

Beschreibung

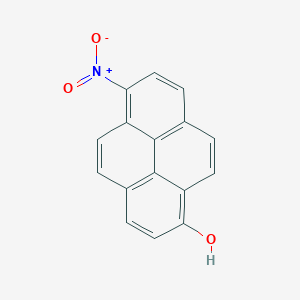

1-Pyrenol, 6-nitro-: is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the sixth position on the pyrene ring. The molecular formula of 1-Pyrenol, 6-nitro- is C16H9NO3 , and it has a molecular weight of 263.25 g/mol . This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Pyrenol, 6-nitro- can be synthesized through a multi-step process involving the nitration of pyrene followed by hydroxylation. The nitration of pyrene typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The resulting nitropyrene is then subjected to hydroxylation using reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of 1-Pyrenol, 6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and hydroxylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pyrenol, 6-nitro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, particularly at positions activated by the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 6-nitro-1-pyrenone.

Reduction: Formation of 6-amino-1-pyrenol.

Substitution: Formation of halogenated derivatives of 1-Pyrenol, 6-nitro-.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Remediation

Toxicity and Carcinogenicity

1-Pyrenol, 6-nitro- is closely related to 1-nitropyrene, which has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) due to its significant mutagenic properties. Studies indicate that nitro-PAHs like 1-nitropyrene exhibit higher carcinogenicity compared to their non-nitro counterparts, making them critical targets in environmental monitoring and remediation efforts .

Bioremediation Studies

Research has demonstrated the potential for biological remediation of nitro-PAHs in contaminated soils. For instance, the use of scallions (Allium fistulosum) has been investigated for their ability to degrade 1-nitropyrene in agricultural soils. The results indicated that while pyrene degraded more rapidly, the addition of a nitro group significantly enhanced the resistance of 1-nitropyrene to degradation processes . This highlights the importance of understanding the degradation pathways of such compounds for effective soil remediation strategies.

Metabolic Studies and Health Risks

Metabolism Mechanisms

Recent studies utilizing molecular dynamics simulations have elucidated the metabolic pathways of 1-pyrenol, 6-nitro-. Cytochrome P450 enzymes (CYPs), particularly CYP 2A13 and CYP 2E1, play crucial roles in metabolizing this compound through epoxidation and hydroxylation pathways. The major metabolites identified include hydroxylated forms such as 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene, which are significant due to their potential health risks .

Health Risk Assessments

The health risks associated with exposure to nitro-PAHs have been evaluated using computational methods that assess mutagenic potential. The electrophilic nature of epoxide metabolites increases their likelihood of binding to DNA, which raises concerns regarding gastrointestinal and lung health impacts . These findings underscore the need for rigorous health risk assessments when dealing with nitro derivatives in environmental contexts.

Analytical Chemistry

Reference Standards for Testing

1-Pyrenol, 6-nitro- is utilized as a reference standard in analytical chemistry for environmental testing. Its precise characterization is essential for developing reliable detection methods for nitro-PAHs in various matrices, including soil and water samples . The establishment of accurate analytical methods is crucial for monitoring environmental contamination levels and assessing compliance with safety regulations.

Fluorescent Probes in Biological Research

Biochemical Applications

The fluorescent properties of pyrenol derivatives make them valuable as probes in biochemical research. They are employed in studies examining enzyme interactions and cellular processes due to their ability to emit fluorescence upon excitation. This characteristic enables researchers to visualize biological molecules and track metabolic processes in real-time .

Wirkmechanismus

The mechanism of action of 1-Pyrenol, 6-nitro- involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group allows for hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate signaling pathways, such as the NF-κB and PPAR-γ pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Pyrenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitropyrene: Lacks the hydroxyl group, affecting its solubility and interaction with biological systems.

1-Nitropyrene: Nitro group at a different position, leading to different electronic and photophysical properties.

Uniqueness: 1-Pyrenol, 6-nitro- is unique due to the presence of both hydroxyl and nitro groups on the pyrene ring. This combination imparts distinct electronic and photophysical properties, making it valuable in various scientific research applications. The compound’s ability to undergo diverse chemical reactions further enhances its utility as a versatile building block in organic synthesis .

Biologische Aktivität

1-Pyrenol, 6-nitro- is a nitro-derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex interactions with biological systems. This compound has garnered attention due to its potential carcinogenic properties and environmental persistence. This article delves into the biological activity of 1-Pyrenol, 6-nitro-, focusing on its effects, mechanisms of action, and relevant case studies.

1-Pyrenol, 6-nitro- is characterized by the presence of a nitro group at the sixth position of the pyrene structure. This modification significantly alters its chemical behavior and biological interactions compared to its parent compound, pyrene. The molecular formula is C15H11NO2, and it has a molecular weight of approximately 237.25 g/mol.

Carcinogenic Potential

Research indicates that nitro-PAHs, including 1-Pyrenol, 6-nitro-, exhibit carcinogenic properties. A study involving dermal applications in mouse models showed that exposure to nitro-PAHs could lead to skin tumors, although results varied based on the specific nitro-PAH tested . Specifically, 1-nitropyrene (a related compound) was shown to induce tumors in laboratory animals, suggesting that similar mechanisms may apply to 1-Pyrenol, 6-nitro-.

The biological activity of nitro-PAHs is primarily attributed to their ability to form reactive metabolites that can interact with cellular macromolecules like DNA. These interactions can lead to mutagenesis and subsequent tumorigenesis. The nitro group enhances the electrophilicity of the compound, facilitating these interactions .

Environmental Impact and Biodegradation

1-Pyrenol, 6-nitro-'s persistence in the environment raises concerns regarding its ecological impact. Studies have demonstrated that the addition of a nitro group increases resistance to microbial degradation compared to non-nitro PAHs . This resistance complicates remediation efforts in contaminated soils.

Study on Soil Contamination

In a comparative study examining the degradation of nitro-PAHs in soil, it was found that 1-nitropyrene degraded more slowly than pyrene itself. The study utilized scallions as a bioremediation agent and highlighted the first-order kinetic decay model for both compounds . The results indicated that while pyrene was more readily degraded, 1-nitropyrene's stability posed challenges for soil remediation efforts.

| Compound | Rate Constant (day) | Half-life (days) | Removal Rate (%) |

|---|---|---|---|

| 1-Nitropyrene | 0.90 | 0.8 | 88.1 |

| Pyrene | 0.46 | 1.5 | 78.0 |

This table summarizes key findings from the study on degradation rates and removal efficiencies of both compounds.

Aquatic Studies

Another significant area of research involves the assessment of nitro-PAH concentrations in aquatic environments. A study on lake trout revealed detectable levels of various nitro-PAHs, including those similar to 1-Pyrenol, 6-nitro-. The concentrations varied seasonally and were linked to ecological factors affecting fish behavior and habitat . These findings underscore the potential bioaccumulation risks associated with these compounds in aquatic food webs.

Eigenschaften

IUPAC Name |

6-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-4-10-1-5-11-13(17(19)20)7-3-9-2-6-12(14)16(10)15(9)11/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVZUIFIVMZYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912987 | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-28-8, 92997-50-7 | |

| Record name | 6-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-ol, 6(or 8)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092997507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROPYRENE-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8PM9YHGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.